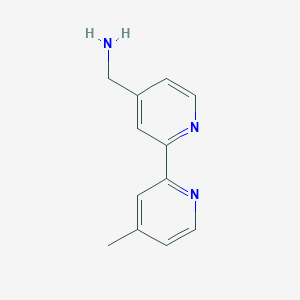
3-Bromo-5-nitrobenzimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitrobenzimidamide hydrochloride is an organic compound with the molecular formula C7H6BrN3O2·HCl It is a derivative of benzimidazole, featuring both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitrobenzimidamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 3-bromoaniline to form 3-bromo-5-nitroaniline, followed by the conversion of the nitro group to an amide group through a series of reactions involving reduction and subsequent amidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions often include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitrobenzimidamide hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts or under specific conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Reduction: 3-Bromo-5-aminobenzimidamide hydrochloride.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound with additional functional groups.
Scientific Research Applications
3-Bromo-5-nitrobenzimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzoic acid
- 3-Bromo-5-nitrobenzamide
Uniqueness
3-Bromo-5-nitrobenzimidamide hydrochloride is unique due to the presence of both bromine and nitro groups on the benzimidazole scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7BrClN3O2 |
|---|---|
Molecular Weight |
280.50 g/mol |
IUPAC Name |
3-bromo-5-nitrobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6BrN3O2.ClH/c8-5-1-4(7(9)10)2-6(3-5)11(12)13;/h1-3H,(H3,9,10);1H |
InChI Key |
PEIISJQOEIANIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


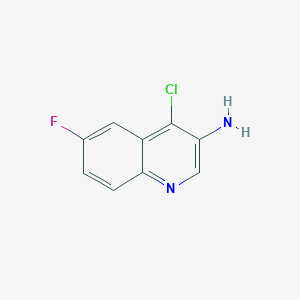
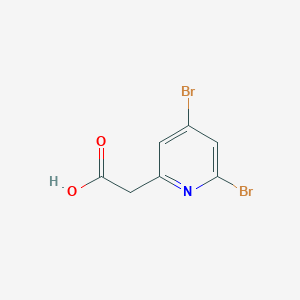
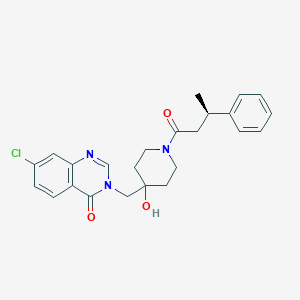
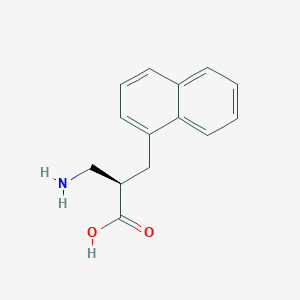
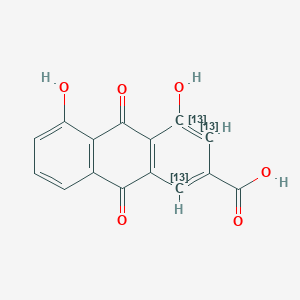
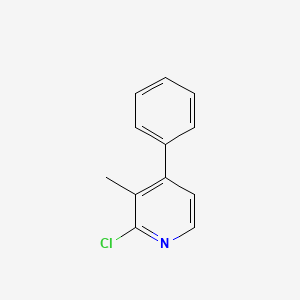
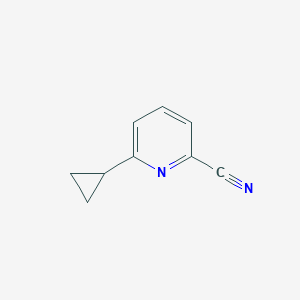
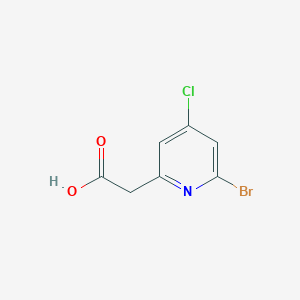

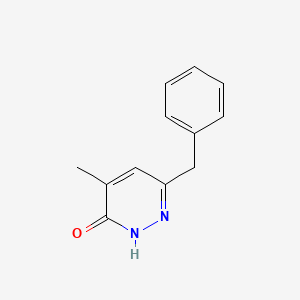
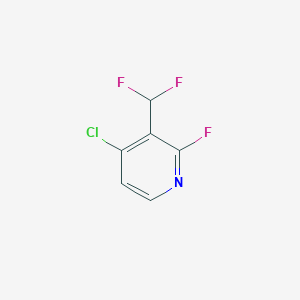

![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)
